Methacrylamide

Vue d'ensemble

Description

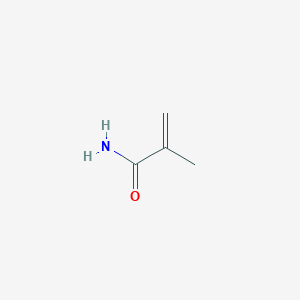

Methacrylamide is an organic compound with the molecular formula C4H7NO. It is a colorless or white solid that serves as a monomer for the production of polymers and copolymers. This compound is also a precursor to methyl methacrylate, which is widely used in the production of acrylic plastics .

Méthodes De Préparation

Methacrylamide can be synthesized through several methods. One common industrial method involves the reaction of acetone cyanohydrin with concentrated sulfuric acid. This reaction produces an intermediate, which is then converted to this compound at elevated temperatures . The process can be summarized as follows:

Reaction of acetone cyanohydrin with sulfuric acid: This step produces an intermediate compound.

Conversion of the intermediate: The intermediate is then converted to this compound at elevated temperatures.

Analyse Des Réactions Chimiques

Methacrylamide undergoes various chemical reactions due to its reactive double bond and amide group. Some of the common reactions include:

Polymerization: This compound can polymerize to form poly(this compound), which is used in various applications such as hydrogels.

Addition Reactions: The double bond in this compound can undergo addition reactions with various reagents.

Hydrolysis: This compound can be hydrolyzed to produce methacrylic acid and ammonia.

Applications De Recherche Scientifique

Polymer Chemistry

Methacrylamide Copolymers

this compound can be polymerized to form copolymers with other acrylates or methacrylates, leading to materials with tailored properties. These copolymers are used in various applications including coatings, adhesives, and fibers due to their mechanical strength and thermal stability. For instance, the combination of this compound with N-isopropylacrylamide has been studied for creating responsive microgels that can swell or shrink in response to environmental stimuli like temperature and pH changes .

Table 1: Properties of this compound Copolymers

| Property | This compound Copolymer | Polyacrylate | Polyacrylamide |

|---|---|---|---|

| Water Solubility | Moderate | High | High |

| Mechanical Strength | High | Moderate | Low |

| Thermal Stability | High | Moderate | Low |

Biomedical Applications

Drug Delivery Systems

this compound derivatives are increasingly utilized in drug delivery systems due to their biocompatibility and ability to form hydrogels. For example, this compound-based polymers have been developed to enhance the delivery of therapeutic agents while minimizing side effects. A study demonstrated that N-(2-hydroxypropyl) this compound copolymer-alendronate conjugates showed effective bone-targeting capabilities, making them promising candidates for osteoporosis treatment .

Table 2: Drug Delivery Applications of this compound Derivatives

| Application | Polymer Type | Target Disease |

|---|---|---|

| Bone-targeting | N-(2-hydroxypropyl) this compound | Osteoporosis |

| Anticancer | Liposomal formulations | Various cancers |

| Gene Delivery | Chitosan-methacrylamide conjugates | Genetic disorders |

Dental Materials

Recent research has explored the use of this compound-methacrylate hybrid monomers as dental materials. These hybrids exhibit favorable polymerization kinetics and mechanical properties essential for dental applications. A study indicated that formulations containing monofunctional methacrylamides demonstrated lower water sorption and better bonding strength compared to traditional dental materials .

Table 3: Properties of Dental Materials Containing Methacrylamides

| Material Type | Water Sorption (WS) | Bond Strength (μTBS) |

|---|---|---|

| HEMA | Low | High |

| HEMAM | Moderate | Moderate |

| Hybrid Formulations | Low | Variable |

Environmental Applications

This compound-based polymers have also been investigated for environmental applications such as wastewater treatment. Their ability to form hydrogels allows for the effective removal of pollutants from water through adsorption processes. Research has shown that these materials can effectively capture heavy metals and organic pollutants, thereby enhancing water quality .

Case Studies

Case Study 1: Responsive Microgels in Drug Delivery

A study focused on poly(N-isopropylacrylamide-co-methacrylamide) microgels demonstrated their potential in drug delivery systems where they could release drugs in response to temperature changes, providing a controlled release mechanism suitable for targeted therapies.

Case Study 2: Bone-targeting Drug Delivery

Research on N-(2-hydroxypropyl) this compound copolymer-alendronate conjugates highlighted their effectiveness in targeting bone tissues, showcasing significant improvements in drug localization compared to non-targeted systems.

Mécanisme D'action

The mechanism of action of methacrylamide involves its ability to polymerize and form cross-linked networks. In biomedical applications, this compound-based hydrogels can encapsulate cells and biological molecules, providing a supportive environment for cell growth and tissue regeneration . The molecular targets and pathways involved in these processes include interactions with cellular proteins and extracellular matrix components.

Comparaison Avec Des Composés Similaires

Methacrylamide is similar to other acrylamide and methacrylate compounds, such as:

Acrylamide: Both this compound and acrylamide are used in polymer synthesis, but this compound has a methyl group that provides different properties.

Methyl methacrylate: This compound is a precursor to methyl methacrylate, which is used in the production of acrylic plastics.

N,N-Dimethylacrylamide: This compound is used in similar applications but has different solubility and reactivity properties.

This compound’s unique properties, such as its ability to form hydrogels and its biocompatibility, make it distinct from these similar compounds.

Activité Biologique

Methacrylamide (MAA) is an important compound in the field of polymer chemistry, particularly known for its applications in biomedical materials and drug delivery systems. This article explores the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic applications based on diverse research findings.

This compound is a water-soluble compound with the chemical formula CHNO. It is often used as a monomer in the synthesis of various polymers, including poly(this compound) and its derivatives. The ability to modify this compound's structure allows for the creation of copolymers with tailored biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound-based polymers. For instance, a study demonstrated that amphiphilic cationic copolymers synthesized from aminopropyl this compound showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The effectiveness was linked to the mole fraction of aromatic benzyl units in the copolymer structure, with optimal formulations exhibiting no hemolytic activity against human red blood cells, indicating a favorable safety profile for potential therapeutic applications .

Table 1: Antimicrobial Efficacy of this compound-Based Polymers

Cytotoxicity Studies

The cytotoxicity of this compound and its derivatives has been evaluated using various cell lines, including MCF-7 breast cancer cells. The results indicate that while certain this compound-based polymers exhibit antimicrobial properties, they also show varying levels of cytotoxicity depending on their composition and molecular weight. For example, polymers with higher primary amine content demonstrated lower cytotoxicity while maintaining effective antimicrobial action .

Case Study: Hemolysis Assay

In a detailed hemolysis assay conducted with human red blood cells, it was found that certain this compound copolymers did not induce significant hemolysis even at higher concentrations, suggesting their potential as safe antimicrobial agents in medical applications .

Potential Applications

The promising biological activities of this compound derivatives have led to their exploration in various biomedical applications:

- Antimicrobial Coatings : Due to their effective antibacterial properties, this compound-based polymers are being investigated as coatings for medical devices to prevent infections.

- Drug Delivery Systems : this compound copolymers are being studied for their ability to encapsulate drugs and target delivery, particularly in cancer therapy .

- Tissue Engineering : The biocompatibility and functionalization potential of this compound derivatives make them suitable candidates for scaffolds in tissue engineering .

Propriétés

IUPAC Name |

2-methylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO/c1-3(2)4(5)6/h1H2,2H3,(H2,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQPSGWSUVKBHSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25014-12-4 | |

| Record name | Polymethacrylamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25014-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8029600 | |

| Record name | Methacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8029600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, White crystalline solid; [Alfa Aesar MSDS] | |

| Record name | 2-Propenamide, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methacrylamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15445 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.1 [mmHg] | |

| Record name | Methacrylamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15445 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

79-39-0 | |

| Record name | Methacrylamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methacrylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHACRYLAMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24147 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | METHACRYLAMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23772 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenamide, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8029600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methacrylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.094 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLACRYLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K67NG89J77 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of methacrylamide?

A1: this compound has the molecular formula C4H7NO and a molecular weight of 85.106 g/mol.

Q2: Are there any spectroscopic techniques used to characterize this compound and its polymers?

A2: Yes, multiple spectroscopic techniques are commonly employed. These include:* FTIR: Fourier Transform Infrared Spectroscopy helps identify functional groups and characterize polymer structures. [, , , ]* NMR: Nuclear Magnetic Resonance spectroscopy provides information about the structure, tacticity, and composition of this compound polymers. [, , , , , , ] * ESR: Electron Spin Resonance is used to study the radicals formed during this compound polymerization, especially under irradiation. [, ]

Q3: How does the presence of this compound units in copolymers affect their properties compared to pure poly(methacrylic acid) or poly(acrylamide)?

A3: Incorporating this compound can significantly alter copolymer properties:* Hydrophilicity/Hydrophobicity: The ratio of this compound to other monomers like styrene can be adjusted to fine-tune the hydrophilicity of copolymers, influencing their interaction with water and biological systems. [] * Thermal Properties: this compound content impacts the glass transition temperature (Tg) of copolymers, affecting their flexibility and thermal stability. [, , ]* Mechanical Properties: Studies show that this compound incorporation can influence properties like hardness and polymerization shrinkage in copolymers with hydroxyalkyl methacrylates. []

Q4: What are some initiation methods for the polymerization of this compound?

A4: Several methods have been explored for initiating this compound polymerization:* Redox Initiation: Systems like potassium permanganate with pyruvic acid or glycollic acid can effectively initiate radical polymerization of this compound. [, ]* Radiation-Induced: Gamma radiation from sources like 60Co can initiate graft copolymerization of this compound onto materials like silk fabric, modifying their properties. [, ] * Free Radical Polymerization: this compound can undergo free radical polymerization using initiators like potassium persulfate or azobisisobutyronitrile (AIBN). [, , ] * Anionic Polymerization: Specific initiators like lithium N-benzyltrimethylsilylamide (BnTMSNLi), often in the presence of aluminum compounds, can facilitate the controlled anionic polymerization of this compound. []

Q5: Does the polymerization method affect the properties of the resulting polythis compound?

A5: Yes, the polymerization method can significantly impact the final polymer properties. For instance, anionic polymerization, specifically with BnTMSNLi, enables the synthesis of polymethacrylates with controlled tacticity (syndiotactic or heterotactic) and narrow molecular weight distribution (MWD). [] This level of control is not always achievable with free radical polymerization.

Q6: What is cyclopolymerization and how is it relevant to this compound?

A6: Cyclopolymerization is a unique type of polymerization where a diene monomer forms a polymer chain containing cyclic units. N-substituted dimethacrylamides, derivatives of this compound, can undergo cyclopolymerization, leading to polymers with varying ring sizes (five- or six-membered rings) depending on the substituent. []

Q7: Can Lewis acids influence the polymerization of this compound?

A7: Yes, Lewis acids, particularly rare-earth metal trifluoromethanesulfonates like Yb(OSO2CF3)3, can impact the stereochemistry during the radical polymerization of this compound and its N-alkyl derivatives. This influence is solvent-dependent, with methanol favoring isotacticity for some derivatives. []

Q8: How are polymethacrylamides used in drug delivery systems?

A8: Polymethacrylamides, especially poly(N-(2-hydroxypropyl)this compound) (PHPMA), are attractive for drug delivery due to their biocompatibility and versatility:* Targeted Delivery: PHPMA can be conjugated with targeting moieties like sugars (e.g., galactose) to achieve specific delivery to cells with corresponding receptors, such as liver cells. [, ]* Stimuli-Responsive Release: Copolymers of this compound derivatives, like N-isopropylacrylamide and N-isopropylthis compound, can create nanogels that release drugs in response to temperature changes, potentially useful for localized drug release at infection sites. []* Improved Drug Solubility: Hydrophobic drugs can be encapsulated within PHPMA-based micelles formed by polymers with hydrophobic end groups like cholesterol, potentially improving drug solubility and bioavailability. []

Q9: Are there applications of this compound polymers in areas other than drug delivery?

A9: Yes, their properties make them suitable for diverse applications:* Thermoresponsive Materials: Poly(N-isopropylacrylamide-co-N-isopropylthis compound) copolymers exhibit temperature-dependent phase transitions, making them suitable for applications like temperature-responsive chromatography matrices. []* Anti-biofouling Surfaces: Zwitterionic poly(carboxybetaine this compound) brushes, grafted onto surfaces using techniques like nitroxide-mediated free radical polymerization (NMFRP), can resist nonspecific protein adsorption, making them promising for biocompatible materials. []* Membranes: Copolymers of this compound, with controlled hydrophilicity, show promise as membranes in artificial organs like carbon kidneys. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.